molecular formula C26H29N3NaO5S B12328994 CID 77276158

CID 77276158

Cat. No.: B12328994
M. Wt: 518.6 g/mol
InChI Key: OHBAONDFTVTNPT-UHFFFAOYSA-N
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Description

CID 77276158 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity.

Chemical Reactions Analysis

CID 77276158 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 77276158 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it may be utilized in studies involving enzyme inhibition and protein interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 77276158 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

CID 77276158 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or reactivity. The comparison can be based on factors such as chemical properties, reactivity, and applications. Some similar compounds include those found in the PubChem database, which can be identified using structural similarity searches .

Properties

Molecular Formula

C26H29N3NaO5S

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C26H29N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-9,12-15,28H,10-11H2,1-5H3,(H,27,30,31);

InChI Key

OHBAONDFTVTNPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4CCC(=O)NC4=O.[Na]

Origin of Product

United States

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